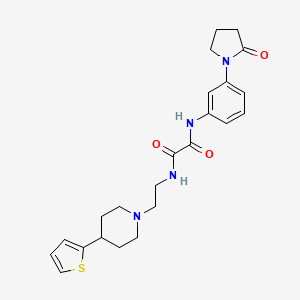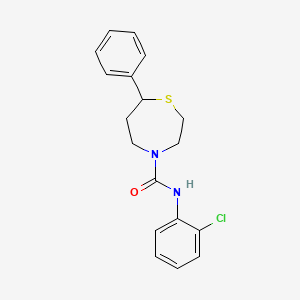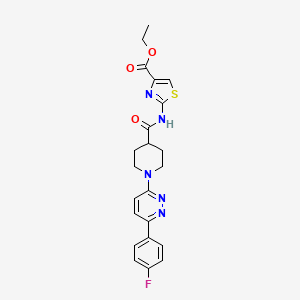
2-(1-(6-(4-fluorofenil)piridazin-3-il)piperidin-4-carboxamido)tiazol-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22FN5O3S and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de piridazina han mostrado una amplia gama de actividades farmacológicas, incluidas propiedades antimicrobianas . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.
Propiedades Antidepresivas
Los sistemas basados en piridazina también se han asociado con actividades antidepresivas . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de la depresión.
Propiedades Antihipertensivas
Otra aplicación potencial de este compuesto es en el tratamiento de la hipertensión. Se ha encontrado que los derivados de piridazina exhiben propiedades antihipertensivas .
Propiedades Antitumorales
Tanto los derivados de piridazina como los de tiazol se han asociado con propiedades anticancerígenas . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos fármacos contra el cáncer.
Propiedades Antiplaquetarias
También se ha encontrado que los derivados de piridazina exhiben propiedades antiplaquetarias . Esto podría hacer que el compuesto sea útil en la prevención de coágulos de sangre.
Propiedades Antiulcerosas
Otra aplicación potencial de este compuesto es en el tratamiento de úlceras. Se ha encontrado que los derivados de piridazina exhiben propiedades antiulcerosas .
Propiedades Neuroprotectoras
Se ha encontrado que los derivados de tiazol exhiben propiedades neuroprotectoras . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de trastornos neurológicos.
Propiedades Antivirales
Los derivados de tiazol también se han asociado con propiedades antivirales . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos fármacos antivirales.
Mecanismo De Acción
Target of Action
It is known that pyridazine and pyridazinone derivatives, which are present in this compound, have been utilized in medicinal chemistry against a range of biological targets . Similarly, thiazoles, another component of this compound, are found in many biologically active compounds .
Mode of Action
It has been indicated that similar compounds can form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .
Biochemical Pathways
Substantial numbers of pyridazines and pyridazinones, which are present in this compound, have been demonstrated to possess a wide range of biological properties . Similarly, thiazoles are found in many potent biologically active compounds .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
It has been indicated that similar compounds can form adducts with dna through intercalation .
Action Environment
The presence of certain groups in similar compounds might enhance the cellular accumulation into the protozoa, as reported in the case of bacteria .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that the compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile
Propiedades
IUPAC Name |
ethyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-2-31-21(30)18-13-32-22(24-18)25-20(29)15-9-11-28(12-10-15)19-8-7-17(26-27-19)14-3-5-16(23)6-4-14/h3-8,13,15H,2,9-12H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYVBQUQOVZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2494123.png)


![N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2494129.png)
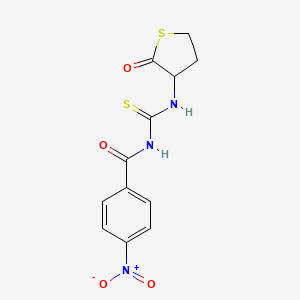
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2494138.png)

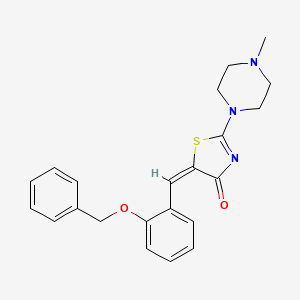
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2494142.png)
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494143.png)
